molecular formula C9H9N3O4 B13988872 Benzeneacetamide, N-(aminocarbonyl)-4-nitro- CAS No. 5430-75-1

Benzeneacetamide, N-(aminocarbonyl)-4-nitro-

Cat. No.: B13988872
CAS No.: 5430-75-1
M. Wt: 223.19 g/mol
InChI Key: AGDWMWXDXXWYEZ-UHFFFAOYSA-N
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Description

The compound Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (systematic IUPAC name: N-(carbamoyl)-4-nitrobenzeneacetamide) is a nitro-substituted benzeneacetamide derivative. The molecule consists of a benzene ring substituted with a nitro (-NO₂) group at the para position, an acetamide (-NHCOCH₃) backbone, and an aminocarbonyl (-NHCONH₂) functional group.

Properties

CAS No.

5430-75-1

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-carbamoyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O4/c10-9(14)11-8(13)5-6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H3,10,11,13,14)

InChI Key

AGDWMWXDXXWYEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Preparation Procedure

Step Reaction Description Reagents and Conditions Outcome
1 Ammonolysis of para-nitrobenzoyl chloride Dissolve para-nitrobenzoyl chloride in an organic solvent (e.g., benzene, toluene, dioxane, acetone) and add ammoniacal liquor to carry out ammonolysis at 20–100 °C with acid-binding agents (organic bases or inorganic salts) Formation of para-nitrobenzamide
2 Reduction of para-nitrobenzamide Use iron powder reduction or catalytic hydrogenation in ethanol-water medium to reduce the nitro group to an amino group Formation of para-aminobenzamide
3 Condensation reaction React para-aminobenzamide with para-nitrobenzoyl chloride in the presence of acid-binding agents in organic solvent Formation of 4-nitrobenzoyl-N-(4-aminobenzoyl) amine intermediate
4 Final reduction Reduce the nitro group in the intermediate using iron powder or catalytic hydrogenation (e.g., Raney nickel catalyst under hydrogen pressure at 120 °C for 6 hours) Formation of 4-aminobenzoyl-N-(4-aminobenzoyl) amine (target compound)

This method yields the desired compound with high purity (up to 99.1% by liquid chromatography area normalization) and good yield (~91.4%).

Detailed Experimental Conditions for Final Reduction

  • Solvent: Dimethylformamide (DMF) and water mixture.
  • Catalyst: Raney nickel (0.5 g per 120 g DMF).
  • Hydrogen pressure: 4 atm.
  • Temperature: Gradual heating to 120 °C.
  • Reaction time: 6 hours under stirring.
  • Post-reaction: Cooling to 95–100 °C, catalyst filtration, solvent distillation under reduced pressure, addition of distilled water, filtration, washing, and drying under infrared lamp.

The product is obtained as a canescence crystalline powder with excellent purity and yield.

Analytical Data and Research Results

Purity and Yield

  • Purity confirmed by liquid chromatography (LC) area normalization: 99.1%.
  • Yield: Approximately 91.4% after final reduction and purification steps.

Physical Properties

  • Appearance: Canescence crystalline powder.
  • Molecular weight: Approximately 223.19 g/mol (as per PubChem data for Benzeneacetamide, N-(aminocarbonyl)-4-nitro-).

Summary Table of Preparation Method

Step No. Process Key Reagents Conditions Product Yield (%) Purity (%)
1 Ammonolysis para-Nitrobenzoyl chloride, ammoniacal liquor 20–100 °C, organic solvent para-Nitrobenzamide High Not specified
2 Nitro reduction Iron powder or catalytic hydrogenation Ethanol-water, room temp to reflux para-Aminobenzamide High Not specified
3 Condensation para-Aminobenzamide, para-Nitrobenzoyl chloride, acid-binding agent Organic solvent, 20–100 °C 4-Nitrobenzoyl-N-(4-aminobenzoyl) amine High Not specified
4 Final nitro reduction Raney nickel catalyst, DMF/water, H2 (4 atm) 120 °C, 6 h 4-Aminobenzoyl-N-(4-aminobenzoyl) amine 91.4 99.1

Chemical Reactions Analysis

Types of Reactions: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed:

    Reduction: 4-aminobenzeneacetamide.

    Oxidation: 4-nitrosobenzeneacetamide.

    Substitution: Various substituted benzeneacetamide derivatives.

Scientific Research Applications

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzeneacetamide Derivatives

The following table compares Benzeneacetamide, N-(aminocarbonyl)-4-nitro- with analogs differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Notes
Benzeneacetamide, N-(4-nitrophenyl)- Not specified C₁₄H₁₂N₂O₃ -NHCOCH₃, -NO₂ (para) Lacks aminocarbonyl group; nitro and acetamide groups enhance lipophilicity .
Benzamide, 4-methoxy-3-nitro-N-phenyl 97-32-5 C₁₄H₁₂N₂O₄ -NO₂ (meta), -OCH₃ (para) Methoxy group increases electron density, altering reactivity compared to nitro .
Benzeneacetamide,4-amino-N-cyclobutyl 602329-33-9 C₁₂H₁₅N₂O -NH₂ (para), cyclobutyl group Amino group enhances hydrogen bonding; cyclobutyl adds steric bulk .
N-Benzylacetoacetamide Not specified C₁₁H₁₃NO₂ Benzyl group, ketone Ketone moiety increases polarity; used as a synthetic intermediate .

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic substitution to meta positions. This contrasts with compounds like Benzamide, 4-methoxy-3-nitro-N-phenyl, where the methoxy (-OCH₃) group donates electrons, stabilizing ortho/para electrophilic attack .
  • Biological Activity :

    • Nitro-substituted benzeneacetamides are often explored for antimicrobial or anticancer properties due to nitro group redox activity. For example, Benzeneacetamide, N-(4-nitrophenyl)- has been studied in metabolic pathways involving nitroreductases .
    • In contrast, Tropicamide (a benzeneacetamide derivative with ethyl and pyridinylmethyl groups) is clinically used as a mydriatic agent, demonstrating how substituent flexibility drives pharmacological utility .

Biological Activity

Benzeneacetamide, N-(aminocarbonyl)-4-nitro-, a nitro-substituted benzamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10N2O3
  • Molar Mass : 194.19 g/mol
  • Solubility : Soluble in organic solvents like dimethylformamide and pyridine but insoluble in water.

The biological activity of nitro compounds like benzeneacetamide is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biomolecules, leading to a range of pharmacological effects. The nitro group acts both as a pharmacophore and a toxicophore , influencing the compound's activity and toxicity profile .

Key Mechanisms:

  • Enzyme Inhibition : Nitrobenzamides have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .
  • Cytoprotective Effects : Some nitro derivatives exhibit cytoprotective properties by modulating cellular signaling pathways involved in inflammation .

Biological Activities

  • Anti-inflammatory Activity :
    • Recent studies indicate that benzeneacetamide derivatives can significantly inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, making them potential candidates for treating inflammatory diseases .
    • A specific compound derived from benzeneacetamide demonstrated potent inhibition of iNOS, suggesting its utility in developing anti-inflammatory therapies.
  • Anticancer Properties :
    • Nitro compounds have been reported to possess antineoplastic activity. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress mechanisms .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent .

Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of nitro-substituted benzamides were synthesized and tested for their ability to inhibit iNOS. The most effective compound showed an IC50 value significantly lower than that of standard anti-inflammatory drugs .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of benzeneacetamide derivatives revealed that certain compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests a potential role for these compounds in cancer therapy .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of iNOS and COX-2
AnticancerInduction of apoptosis
AntimicrobialActivity against bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzeneacetamide, N-(aminocarbonyl)-4-nitro- under laboratory conditions?

  • Methodological Answer : The compound can be synthesized via sequential amidation and nitration. For example, introducing the nitro group to a benzeneacetamide precursor using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and HPLC (C18 column, UV detection at 254 nm) are recommended for monitoring .

Q. How can the structural integrity of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and carbamoyl groups (δ ~165 ppm) .
  • IR : Detect characteristic peaks for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amide (1680–1630 cm⁻¹, C=O stretch) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What analytical standards are critical for assessing purity?

  • Methodological Answer : Compare retention times in HPLC with reference standards (e.g., NIST-certified nitroaromatics) . Use melting point determination (e.g., capillary method) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the aminocarbonyl moiety in nucleophilic substitution reactions?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal that the nitro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Solvent effects (polar aprotic vs. protic) can be modeled to predict reaction pathways . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is advised .

Q. What strategies resolve contradictions in reported spectral data or physical properties (e.g., melting points)?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting point accuracy) and consult authoritative databases (NIST Chemistry WebBook for IR/NMR reference spectra) . Replicate synthesis under standardized conditions to isolate batch-specific variations (e.g., solvent impurities) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. Reference DTP/NCI protocols for cytotoxicity profiling (e.g., NCI-60 cell line panel) . For receptor-binding studies, employ radioligand displacement assays with appropriate controls (e.g., cold ligand competition) .

Q. What factors govern the hydrolytic stability of the aminocarbonyl group in aqueous media?

  • Methodological Answer : Conduct pH-rate profiling (pH 2–12) to identify degradation pathways. Use LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives). Stabilizers like cyclodextrins or surfactants can be tested to enhance shelf life .

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